Bastadin 20

Description

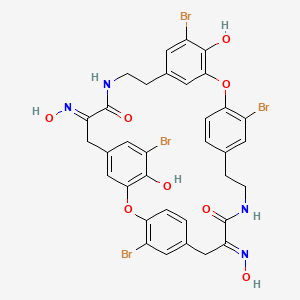

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H28Br4N4O8 |

|---|---|

Molecular Weight |

940.2 g/mol |

IUPAC Name |

(12E,25E)-5,16,21,32-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaene-11,26-dione |

InChI |

InChI=1S/C34H28Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-34(46)26(42-48)14-20-12-24(38)32(44)30(16-20)50-28-4-2-18(10-22(28)36)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25+,42-26+ |

InChI Key |

GBHLAOKSDGGNNZ-RIVOPQIESA-N |

Isomeric SMILES |

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |

Synonyms |

astadin 20 bastadin-20 |

Origin of Product |

United States |

Natural Occurrence and Isolation of Bastadin 20

Identification of Marine Sponge Genera as Sources

The primary sources of Bastadin 20 and other related bastadins are marine sponges belonging to the genus Ianthella, particularly the species Ianthella basta. ucdavis.edu Another genus of marine sponge, Psammaplysilla, specifically Psammaplysilla purpurea, has also been identified as a producer of bastadin analogs. ucdavis.edunih.gov These sponges are known to produce a diverse array of brominated compounds, with the bastadins being one of the most prominent groups. nih.gov

Table 1: Marine Sponge Genera Producing this compound and Related Compounds

| Genus | Species | Key Bastadins Isolated |

| Ianthella | Ianthella basta | This compound, Bastadin O-sulfate esters ucdavis.edu |

| Ianthella cf. reticulata | (E,Z)-bastadin 19, dioxepine bastadin 3 nih.gov | |

| Ianthella quadrangulata | Bastadin 21 researchgate.net | |

| Ianthella sp. | Bastadin 15 uq.edu.au | |

| Psammaplysilla | Psammaplysilla purpurea | Bastadin 2, Bastadin 5, Bastadin 7, Bastadin 12 nih.gov |

Geographic Distribution and Habitat of Producing Organisms

The marine sponges that produce this compound and its analogs are predominantly found in the Indo-Pacific region. wikipedia.orgsealifebase.se Ianthella basta, often referred to as the elephant ear sponge, is specifically found on coral reefs in areas characterized by rapid water flow. wikipedia.org

One documented collection site for Ianthella basta that yielded this compound is Stuart's Shoal in the Exmouth Gulf of Western Australia, at a depth of approximately 5 meters. ucdavis.edu The distribution of Ianthella basta extends from the Mascarene Islands to Vanuatu, the Philippines, and Guam. researchgate.net These organisms are sessile, meaning they are fixed in one place, and are filter-feeders. sealifebase.se

Methods for Extraction and Initial Purification from Biological Matrices

The initial step in obtaining this compound involves the collection and processing of the marine sponge. The sponge material is typically frozen immediately after collection to preserve the chemical integrity of its metabolites. ucdavis.edu

A common method for extraction involves the following steps:

The frozen sponge material is lyophilized (freeze-dried) to remove water. ucdavis.edunih.gov

The dried sponge is then exhaustively extracted with a polar solvent, most commonly methanol. ucdavis.edunih.gov

The resulting crude extract is then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. A typical partitioning scheme might involve hexane, dichloromethane, and n-butanol. nih.gov

More advanced and environmentally friendly extraction techniques such as supercritical fluid extraction, pressurized liquid extraction, and ultrasound-assisted extraction are also being explored for natural product isolation, as they can offer reduced solvent consumption and extraction times. mdpi.comresearchgate.net

Isolation Procedures for this compound and Related Analogs

Following initial extraction and purification, the fraction containing the bastadins undergoes further separation to isolate individual compounds like this compound. This is a critical and often challenging step due to the structural similarity of the various bastadin analogs.

Common techniques employed for the final isolation and purification include:

Size-Exclusion Chromatography: This method separates molecules based on their size. Sephadex LH-20 is a frequently used medium for this purpose, with methanol as the eluent. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating closely related compounds. A C18 column is often used with a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) added to improve peak shape. ucdavis.edunih.gov

Solid-Phase Extraction (SPE): This technique can be used for purification and desalting of marine natural products. chemrxiv.org

The isolation process is typically monitored using techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) to track the presence of the desired compounds in different fractions. nih.gov The structural elucidation of the isolated compounds is then carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ucdavis.edunih.gov

Chemical Characterization and Structural Elucidation of Bastadin 20

General Structural Features of Macrocyclic Bastadins

Most bastadins are macrocyclic compounds, formally considered tetrapeptides. ucdavis.eduaua.gr Their intricate structures are assembled from brominated tyrosine and tyramine-derived units, linked together by amide and ether bonds to form a large ring system. mdpi.comnih.gov

Brominated Tyrosine and Tyramine (B21549) Derived Units

The fundamental building blocks of bastadins are units derived from the amino acid tyrosine and its decarboxylated counterpart, tyramine. mdpi.comnii.ac.jp These aromatic units are characteristically brominated, meaning they have undergone the incorporation of one or more bromine atoms into their structure. mdpi.com Bastadins are typically composed of two brominated tyrosine and two brominated tyramine units. mdpi.com The amino group of the bromotyrosine units is often oxidized to form an oxime functionality. nih.gov These modified amino acid derivatives are linked via peptide bonds to create "hemibastadin" intermediates, which then dimerize to form the final bastadin structure. mdpi.comnih.gov

Amide and Catechol Ether Linkages

The construction of the macrocyclic bastadin framework involves two key types of chemical bonds: amide linkages and catechol ether linkages. ucdavis.edumdpi.com Amide bonds are formed through the peptidic condensation of the amino acid-derived units to create hemibastadin precursors. mdpi.com The dimerization of these hemibastadin units occurs through the formation of ether bonds between the aromatic rings. mdpi.com Specifically, these are catechol ether linkages, which involve the phenolic coupling of the p-hydroxyl groups of the tyrosine units. ucdavis.edu Disconnection of the macrocyclic structure at the two amide bonds reveals two biaryl ether segments. aua.gr

Macrocyclic Framework: Bastarane and Isobastarane Skeletons

The dimerization of hemibastadin units through catechol ether linkages results in the formation of a 28-membered macrocycle. nih.gov Depending on the connectivity of these ether linkages, two main constitutional isomers of the macrocyclic skeleton are recognized: the bastarane and the isobastarane skeletons. nih.govjst.go.jp The bastarane skeleton is considered the more common arrangement. ucdavis.edujst.go.jp In contrast, the isobastarane skeleton features an alternative catechol ether linkage. nih.govresearchgate.net This structural isomerism has been shown to be a critical determinant of the biological activity of these compounds. jst.go.jpresearchgate.net Bastarane-type bastadins tend to have a more rigid conformation, while isobastarane-type compounds are relatively more flexible. jst.go.jpresearchgate.net

Specific Structural Aspects of Bastadin 20

This compound was isolated from the marine sponge Ianthella basta collected in Western Australia. ucdavis.eduacs.org Its structure was determined through extensive spectroscopic analysis, including 1H and 13C NMR, 2D-NMR, and mass spectrometry. ucdavis.eduacs.org

Elemental Composition and Unsaturation Degrees

The molecular formula of this compound has been determined as C₃₄H₂₈Br₄N₄O₈. acs.orgnih.gov This composition was established through high-resolution mass spectrometry, specifically Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry (MALDI FTMS). ucdavis.eduacs.org The presence of four bromine atoms creates a characteristic isotopic pattern in the mass spectrum. ucdavis.edu The calculated degree of unsaturation for this formula is 18, which accounts for the multiple rings and double bonds within the complex macrocyclic structure.

Table 1: Elemental and Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₈Br₄N₄O₈ |

| Molecular Weight | 940.2 g/mol |

| Exact Mass | 935.86406 Da |

| Degrees of Unsaturation | 18 |

| Mass Spec Data (MALDI FTMS) | m/z 958.8588 [M + Na]⁺ |

Data sourced from PubChem and Journal of Natural Products. acs.orgnih.gov

Identification of O-Sulfate Ester Derivatives of Bastadins

In addition to the core bastadin structures, a number of O-sulfate ester derivatives have been identified. ucdavis.edumdpi.com These compounds are formed by the sulfation of one or more of the free phenolic hydroxyl groups on the bastadin skeleton. ucdavis.edu The presence of sulfate (B86663) esters is often indicated by fragment ions corresponding to the loss of SO₃ in the mass spectrum. mdpi.com For example, 15,34-O-disulfatobastadin 7 and 10-O-sulfatobastadin 3 are two such derivatives that were isolated alongside this compound. ucdavis.eduacs.org The identification of these sulfated analogs expands the structural diversity of the bastadin family. ucdavis.edu

Stereochemistry and Geometric Isomerism

The three-dimensional arrangement of atoms (stereochemistry) and the spatial orientation of substituents around double bonds (geometric isomerism) are critical aspects of this compound's chemical identity. These features significantly influence its molecular shape and interaction with biological systems.

This compound contains two oxime functional groups (C=N-OH), each capable of existing as one of two geometric isomers: (E) or (Z). mdpi.comuou.ac.in The configuration of these moieties is a defining feature of the molecule's structure. In natural products, the oxime moiety is relatively uncommon and can undergo isomerization in solution. nih.gov

For the bastadin class of compounds, the (E)-configuration is generally reported as the more thermodynamically stable and common form, a stability that can be enhanced by intramolecular hydrogen bonds. nih.govuni-duesseldorf.de Research suggests that some bastadins might be biosynthesized with a (Z)-oxime that subsequently isomerizes to the more stable (E) form. nih.govuni-duesseldorf.de

In the case of this compound, structural elucidation has definitively assigned the (E) configuration to both oxime groups. nih.govkoreascience.kr This is explicitly stated in its formal IUPAC name and confirmed by NMR spectral data, which show chemical shifts for the carbons of the oxime groups (C-12 and C-25) consistent with an E,E geometry. nih.govkoreascience.kr

Table 1: Geometric Isomerism of Oxime Moieties in this compound

| Feature | Description |

| Functional Group | Oxime (C=N-OH) |

| Number of Oxime Moieties | 2 |

| Possible Isomers | (E) and (Z) |

| Determined Configuration | (12E, 25E) |

| Supporting Evidence | IUPAC Nomenclature, NMR Spectroscopy nih.govkoreascience.kr |

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, creating a chiral axis. wikipedia.org This phenomenon is particularly relevant to macrocyclic compounds like the bastadins, where the large ring structure and bulky substituents restrict the free rotation of biaryl ether linkages. wikipedia.orgacs.org This restricted rotation can lead to the existence of stable, isolable rotational isomers (rotamers). wikipedia.org

Structural Relationships with Other Bastadin Analogs (e.g., Bastadin 19)

This compound is structurally part of the isobastarane subclass of bastadins. acs.org The bastadin family is broadly classified based on two parent skeletons: the more common 'bastarane' and the isomeric 'isobastarane'. ucdavis.eduescholarship.org This classification is determined by the connectivity of the catechol ether linkage in the macrocycle. acs.orgnih.gov

The most direct structural relationship is with Bastadin 19. Chemical analysis has identified this compound as 28-debromobastadin 19 . ucdavis.edu This means this compound shares the identical isobastarane core macrocycle as Bastadin 19 but lacks one bromine atom on one of its phenyl rings. Both this compound and Bastadin 19 are distinguished from other analogs like bastadin-5 and bastadin-7, which possess the bastarane skeleton. ucdavis.eduacs.org

Table 2: Structural Comparison of this compound and Bastadin 19

| Feature | This compound | Bastadin 19 | Reference |

| Parent Skeleton | Isobastarane | Isobastarane | ucdavis.eduacs.org |

| Molecular Formula | C₃₄H₂₈Br₄N₄O₈ | C₃₄H₂₇Br₅N₄O₈ | nih.gov |

| Structural Difference | 28-debromo derivative of Bastadin 19 | Pentabrominated | ucdavis.edu |

| Oxime Geometry | (E,E) | (E,E) | nih.govnih.gov |

Synthetic Approaches to Bastadin 20 and Its Analogs

General Strategies for the Synthesis of the Bastadin Framework

The synthesis of the bastadin macrocycle has been approached through various strategies, primarily centered on the construction of the key diaryl ether bonds and the subsequent macrocyclization. These strategies often employ a convergent approach, where large, pre-functionalized fragments are synthesized separately before being joined together.

Retrosynthetic Disconnections of the Macrocyclic Core

Further disconnection of these eastern and western fragments at the diaryl ether linkages leads to simpler phenolic precursors. aua.grbris.ac.uk For instance, the eastern fragment can be retrosynthetically cleaved to a suitably protected p-bromophenol, while the western fragment can be traced back to p-vinyl-phenol or tyramine (B21549) derivatives. bris.ac.uk This multi-level disconnection strategy allows for a highly convergent and flexible synthesis, enabling the preparation of various bastadin analogs by combining different eastern and western fragments. nih.gov

Convergent Synthesis Methodologies

The successful implementation of a convergent synthesis relies on the development of efficient methods for the formation of the diaryl ether linkages and the final macrolactamization step. nih.gov Various coupling reagents and reaction conditions have been explored to optimize the union of the eastern and western precursors. The flexibility of this approach has been demonstrated by the successful total synthesis of several bastadin members, including Bastadin 20. nih.gov

Total Synthesis of this compound

The total synthesis of this compound, an isobastarane, was successfully achieved as part of a general and flexible strategy applicable to a wide range of bastadin natural products. nih.gov This synthesis showcases the power of the convergent approach, utilizing pre-synthesized eastern and western fragments that are then coupled and cyclized. nih.gov The key steps in the synthesis of this compound involve the careful construction of the appropriately substituted diaryl ether precursors, followed by their union and subsequent macrolactamization to form the 22-membered ring characteristic of isobastaranes. nih.gov This achievement not only confirmed the structure of this compound but also provided access to this and other bastadins for detailed biological studies. nih.govnih.gov

Synthesis of Simplified Cyclic and Acyclic Analogs

For example, simplified ring-constrained cyclic analogs of bastadin-5 have been synthesized in a convergent manner. nih.gov These efforts have provided valuable insights into how modifications to the macrocyclic ring size and substitution patterns affect the modulation of the RyR1/FKBP12 Ca2+ channel complex. nih.gov Similarly, the synthesis and biological evaluation of acyclic "half-bastadins" have helped to elucidate the minimal structural requirements for activity. mdpi.com

Diaryl Ether Linkage Formation (e.g., Diaryl Iodonium (B1229267) Salt Method, SNAr Coupling)

The formation of the diaryl ether linkage is a critical step in the synthesis of bastadins and their analogs. aua.gracs.org One of the most effective methods for constructing the often sterically hindered and electronically deactivated diaryl ethers found in bastadins is the use of diaryl iodonium salts. nih.govaua.graua.gr This method has been successfully employed in the synthesis of various bastadin precursors, allowing for the coupling of phenols with diaryl iodonium salts to form the desired ether linkage in good yields. bris.ac.ukaua.gr The flexibility of the diaryliodonium salt method makes it particularly suitable for a general synthetic strategy towards the bastadin family. nih.govbris.ac.uk

Another important method for diaryl ether formation is the nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org In the context of bastadin analog synthesis, an efficient SNAr macroetherification has been utilized. nih.gov This approach has been particularly useful for the synthesis of simplified, ring-constrained analogs of bastadin-5. nih.gov The traditional Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542), has also been considered, although it often requires harsh reaction conditions. scielo.org.mxbeilstein-journals.org Modern modifications of the Ullmann reaction, using ligands and different copper sources, have improved its applicability. beilstein-journals.org

| Method | Description | Key Features |

| Diaryl Iodonium Salt Method | Coupling of a phenol with a diaryl iodonium salt. aua.gr | Effective for sterically hindered and electronically deactivated systems. aua.gr |

| SNAr Coupling | Nucleophilic aromatic substitution to form the ether linkage. nih.gov | Useful in macroetherification for cyclic analog synthesis. nih.gov |

| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide and a phenol. scielo.org.mx | Classic method, with modern improvements for milder conditions. beilstein-journals.org |

Preparation of Western and Eastern Fragment Precursors

The convergent synthesis of bastadins necessitates the efficient preparation of the western (α,ω-diamine) and eastern (α,ω-dicarboxylic acid) fragment precursors. nih.govnih.gov The synthesis of these fragments often starts from simple, commercially available starting materials like p-benzyloxybenzaldehyde or p-bromophenol. aua.gr

The synthesis of the western fragment typically involves the construction of the diaryl ether and the introduction of the two amino groups. nih.gov Variations in the aliphatic chain and the bromination pattern of the aromatic rings can be incorporated during the synthesis of these precursors. nih.gov For instance, different α,ω-aminonitrile moieties can be prepared and then reduced to the corresponding diamines. nih.gov

The eastern fragment synthesis also centers around the formation of the diaryl ether linkage. nih.govaua.gr The dicarboxylic acid functionality is often generated from precursor groups like formyl groups, which can be converted to α-oximino esters and subsequently hydrolyzed. The preparation of different dicarboxyl precursors allows for variations in the bromination pattern of the final bastadin product. nih.gov The careful design and synthesis of these precursors are crucial for the successful and flexible total synthesis of the diverse members of the bastadin family. nih.govresearchgate.net

Macrocyclization Strategies (e.g., Macrolactamization)

The crucial step in the total synthesis of this compound and its analogs is the construction of the macrocyclic core. This is typically achieved through a macrolactamization reaction, where a linear precursor containing an amine at one end and a carboxylic acid (or an activated derivative) at the other is induced to form a cyclic amide bond. The success of this intramolecular cyclization is highly dependent on factors such as the choice of coupling reagents, reaction conditions, and the conformational preferences of the linear precursor.

A key strategy in the synthesis of isobastaranes, including this compound, involves a convergent approach where two major fragments, a diamine "western part" and a dicarboxylic acid "eastern part," are first synthesized and then coupled to form a linear seco-acid. nih.gov This linear precursor is then subjected to high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization.

Detailed Research Findings

In the first total synthesis of this compound, as reported by Couladouros et al., the macrocyclization of the linear precursor was a critical step. bris.ac.uk The synthesis of the isobastarane skeleton, which characterizes this compound, was achieved through the coupling of a pre-synthesized diamine and a dicarboxylic acid derivative, followed by macrolactamization. nih.gov

The process began with the coupling of the protected dicarboxylic acid and diamine fragments using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), which yielded a mixture of the desired linear precursor and its symmetrical dimer. bris.ac.uk After separation and deprotection of the carboxylic acid groups, the resulting linear molecule was ready for the final ring-closing step.

The final step to obtain this compound involved the deprotection of the phenol groups using boron tribromide (BBr3) and thioanisole, which afforded the natural product in a 46% yield for this final transformation. bris.ac.uk

The table below summarizes the key aspects of the macrolactamization step in the total synthesis of this compound.

| Parameter | Details | Reference |

| Precursor | Linear seco-acid with terminal amine and carboxylic acid groups | bris.ac.uk |

| Coupling Reagent | PyBOP ( (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | bris.ac.uk |

| Base | iPr2EtN (N,N-diisopropylethylamine) | bris.ac.uk |

| Solvent | DMF/CH2Cl2 | bris.ac.uk |

| Temperature | 0 °C to Room Temperature | bris.ac.uk |

| Yield | 55% | bris.ac.uk |

The general strategy of macrolactamization is a cornerstone in the synthesis of many macrocyclic peptides and natural products. nih.govnih.gov The choice of coupling reagent is critical to avoid side reactions such as epimerization, especially when chiral centers are present in the linear precursor. nih.gov High-dilution conditions are universally employed in these reactions to minimize the formation of intermolecular oligomers, thereby maximizing the yield of the desired monomeric macrocycle. nih.gov While specific conditions vary depending on the target molecule, the fundamental approach of activating a carboxylic acid and reacting it with a distal amine in a dilute solution remains a common and effective strategy. nih.govuni-kiel.de

Molecular and Cellular Mechanisms of Action of Bastadin 20

Interaction with Ryanodine (B192298) Receptors (RyRs)

Bastadin 20, a macrocyclic bromotyrosine derivative isolated from the marine sponge Ianthella basta, is a known modulator of ryanodine receptors (RyRs). nih.gov RyRs are large intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum, essential for regulating intracellular calcium levels. nih.gov The bastadin class of compounds interacts with the RyR channel complex, influencing its gating behavior and leading to significant alterations in calcium signaling. nih.gov This interaction is highly specific and dependent on the structural characteristics of the particular bastadin analogue. nih.govsemanticscholar.org

Differential Modulation of RyR1 and RyR2 Isoforms

The effects of bastadins can vary between the different isoforms of the ryanodine receptor. This compound has been identified as a sarcoplasmic reticulum (SR) Ca2+ channel agonist that acts on the RyR1-FKBP12 complex, which is the primary isoform found in skeletal muscle. nih.govnih.gov

While direct studies on this compound's effect on the RyR2 isoform are limited, research on other bastadin analogues provides insight into isoform-specific activity. Studies using cultured cerebellar granule cells, which primarily express the RyR2 isoform found in cardiac muscle and brain neurons, have shown that synthetic bastadins can modify RyR2 activity. nih.govresearchgate.net For instance, bastadin analogues increased intracellular Ca2+ in these neurons in a manner sensitive to ryanodine, indicating a direct interaction with RyR2. nih.gov This demonstrates that the pharmacological effects of the bastadin family are not limited to RyR1 and that different structures within this class can interfere with the function of the RyR2 isoform. nih.govresearchgate.net

| Compound | Target Isoform | Effect | EC50 |

| This compound | RyR1 | Agonist / Ca2+ release | 20.6 µM |

| 15,34-O-disulfatobastadin 7 | RyR1 | Agonist / Ca2+ release | 13.6 µM |

| 10-O-sulfatobastadin 3 | RyR1 | Agonist / Ca2+ release | 100 µM |

| Bastadin 5 & Analogues | RyR2 | Increase in intracellular Ca2+ | >20 µM |

This table summarizes the activity of this compound and related compounds on different Ryanodine Receptor isoforms based on available research data. nih.govnih.gov

Stabilization of Ryanodine Receptor Conformations (Open/Closed States)

A key mechanism of action for bastadins is the stabilization of specific conformations of the RyR channel. Research on the closely related analogue, bastadin 10, has shown that it dramatically stabilizes the open conformation of the RyR1 channel. nih.govsemanticscholar.orgresearchgate.net This stabilization is thought to occur by reducing the free energy required for the transition from the closed to the open state. semanticscholar.orgresearchgate.net By locking the channel in an open state, bastadin 10 makes it highly sensitive to activation by calcium, essentially removing the normal regulation by physiological concentrations of Ca2+ and relieving inhibition by Mg2+. nih.govresearchgate.net

Similarly, bastadin 5 has been shown to stabilize the high-affinity conformation of RyR1 for ryanodine, which corresponds to an open channel state. nih.gov In dystrophic myotubes, bastadin 5 was used as a pharmacological tool to convert a "leaky" conformation of RyR1 into a ryanodine-sensitive one. researchgate.net This suggests that different bastadins can modulate the equilibrium between the open and closed states of the RyR channel, a central aspect of their mechanism of action. nih.gov

Modulation of the FKBP12-Ryanodine Receptor Complex

The modulatory effects of this compound and other bastadins on ryanodine receptors are critically dependent on the FK506-binding protein 12 (FKBP12). nih.govnih.gov FKBP12 is a component of the RyR macromolecular complex that stabilizes the channel's function. nih.govbenthamscience.com this compound's activity as a Ca2+ channel agonist is specifically directed at the RyR1-FKBP12 complex. nih.gov

The actions of other bastadins, such as bastadin 5 and 10, are antagonized by the immunosuppressant drug FK506, which displaces FKBP12 from the RyR complex. nih.govnih.gov This confirms that an intact RyR-FKBP12 complex is necessary for the activity of these compounds. semanticscholar.orgnih.gov Interestingly, while bastadin 5 does not directly cause FKBP12 to dissociate from the RyR1 complex, it significantly enhances the release of FKBP12 that is induced by FK506. nih.gov This finding suggests that bastadins bind to a novel modulatory site on the RyR-FKBP12 complex, altering the interaction between the two proteins and influencing channel gating. nih.govnih.gov This FKBP12-dependent mechanism is consistent across different isoforms, as the effects of bastadins on RyR2 in neuronal cells are also inhibited by FK-506. nih.gov

Effects on Intracellular Calcium Homeostasis and Signaling

By directly targeting and modulating the RyR-FKBP12 complex, this compound and related compounds significantly alter intracellular calcium homeostasis. nih.govnih.gov Calcium is a vital second messenger, and disruptions in its concentration and signaling can trigger a wide range of cellular processes. researchgate.netnih.gov The stabilization of the RyR open state by bastadins leads to an increased efflux of calcium from intracellular stores, thereby elevating cytosolic calcium concentrations. nih.govnih.gov

Enhancement of Calcium Release from Sarcoplasmic Reticulum Stores

This compound has been characterized as an agonist for the SR Ca2+ channel, directly promoting the release of calcium from these internal stores. nih.gov Its potency in this regard was measured with an EC50 value of 20.6 µM. nih.gov Studies on bastadin 5 further illustrate this effect, showing that it enhances Ca2+-induced Ca2+ release by eight-fold and inhibits the re-uptake of Ca2+ into SR vesicles. nih.gov By sensitizing the channel to activation by Ca2+, bastadins like bastadin 10 can cause a sustained release of calcium from the sarcoplasmic reticulum, fundamentally altering the cell's ability to regulate calcium levels. nih.govresearchgate.net

Influence on Calcium Transients in Specific Cell Types (e.g., Neuronal Cells, Myotubes)

The modulation of RyRs by bastadins has a direct impact on calcium transients—the temporary, rapid increases in intracellular calcium concentration that act as signals—in various cell types. nih.govresearchgate.net

Other Investigated Cellular Pathways and Targets

Beyond its primary mechanisms of action, research has identified other specific cellular targets and pathways modulated by this compound. A significant focus of these investigations has been its interaction with intracellular calcium channels, particularly the ryanodine receptor (RyR) complex, which plays a crucial role in regulating calcium release from the sarcoplasmic reticulum (SR).

Modulation of the Ryanodine Receptor (RyR) Complex

This compound has been identified as a novel modulator of the Ry1R FKBP12 receptor complex. nih.gov This complex is a critical component of the cellular machinery that governs the release of calcium ions from intracellular stores, a process essential for numerous physiological functions, including muscle contraction.

Research has demonstrated that this compound functions as an agonist of the sarcoplasmic reticulum (SR) Ca²⁺ channel. nih.gov By acting on the Ry1R FKBP12 complex, it facilitates the release of calcium from the SR. The potency of this agonistic activity has been quantified, with this compound exhibiting an EC₅₀ value of 20.6 μM. nih.gov This indicates a moderate level of potency in activating the channel. The activity of this compound was found to be approximately half that of 15,34-O-disulfatobastadin 7, another related compound. nih.gov

The broader class of bastadin compounds is known to interact with ryanodine receptors, thereby altering intracellular calcium concentrations. nih.govresearchgate.net This modulation of RyRs can, in turn, potentially lead to modifications in the organization of the actin cytoskeleton. researchgate.net While the direct effects of this compound on the cytoskeleton have not been detailed, its demonstrated action on the RyR complex suggests a potential pathway for such downstream effects. The interaction of bastadins with the RyR complex is often dependent on the presence of FKBP12, an immunophilin that associates with the receptor. nih.govresearchgate.net

The table below summarizes the key findings related to the interaction of this compound with other investigated cellular targets.

| Cellular Target | Effect of this compound | Potency (EC₅₀) | Reference |

| Ry1R FKBP12 Receptor Complex | Sarcoplasmic Reticulum (SR) Ca²⁺ Channel Agonist | 20.6 μM | nih.gov |

Structure Activity Relationship Sar Studies of Bastadin 20 and Analogs

Influence of Bromine Substitution Pattern on Biological Activity

The degree and pattern of bromine substitution on the phenolic rings of the bastadin scaffold are critical determinants of their biological activity. In studies of various bastadin analogs, the presence and position of bromine atoms have been shown to significantly impact their potency as modulators of the RyR1/FKBP12 complex and other biological targets. researchgate.netresearchgate.net

While a direct systematic study on the bromine substitution of Bastadin 20 is not extensively documented, insights can be drawn from related compounds. For instance, the activity of simplified cyclic analogues of bastadin-5 in a ryanodine (B192298) binding assay was found to vary with substitutions of the bromine atom on the trisubstituted aryl ring. researchgate.net The most active of these analogues were those that maintained the dibromocatechol ether moiety, suggesting the importance of this feature which is also present in the isobastarane skeleton of this compound. researchgate.net The removal of bromine atoms, as seen in the bisdebromo analogue of bastadin 10 (BAST218F6), resulted in an inactive compound, underscoring the essential role of these halogen atoms for activity on RyR2 receptors. nih.gov

A comparative analysis of the anti-angiogenic activity of bastadin 6 and its synthetic analogs revealed that the bromine atoms play a crucial role in its potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). acs.org This further supports the general observation that the halogenation pattern is a key factor in the biological profile of the bastadin family.

Table 1: Comparative Activity of Bastadin Analogs with Varying Bromination

| Compound | Bromine Substitution | Target | Activity | Reference |

| This compound | Tetrabrominated | RyR1/FKBP12 complex | Agonist (EC₅₀ 20.6 µM) | ucdavis.edu |

| Bastadin 5 | Pentabrominated | RyR1/FKBP12 complex | Stabilizes open/closed states | |

| Bastadin 10 | Hexabrominated | RyR1/FKBP12 complex | Stabilizes open state | researchgate.net |

| BAST218F6 | Bisdebromo analog of bastadin 10 | RyR2 | Inactive | nih.gov |

This table is generated based on available data and is intended for comparative purposes.

Role of Oxime Moieties in Receptor Interaction

The oxime moieties are a characteristic structural feature of the bastadins and are believed to play a significant role in their interaction with biological targets. researchgate.netacs.org The oxime group, with its hydrogen-bond donor (OH group) and acceptor (nitrogen and oxygen atoms) capabilities, can engage in specific interactions within a receptor's binding site that are distinct from a carbonyl group. mdpi-res.comnih.gov

Impact of Macrocyclic Ring Size and Conformation on Target Affinity

The macrocyclic nature of this compound is crucial for its biological activity, providing a constrained yet flexible scaffold that presents the key pharmacophoric elements in a specific spatial orientation for receptor binding. nih.gov The 28-membered isobastarane macrocycle of this compound is conformationally flexible, capable of accessing several distinct ring conformations. nih.gov This flexibility may allow for an induced-fit mechanism upon binding to the RyR complex.

Studies on simplified cyclic analogues of bastadin-5 have demonstrated the profound impact of macrocyclic ring size on biological activity. A 14-membered ring atropisomeric analogue enhanced ryanodine binding to the RyR1/FKBP12 complex (EC₅₀ 11 µM), acting as an agonist similar to bastadin-5. researchgate.net In stark contrast, the corresponding achiral 18-membered ring analogue potently inhibited ryanodine binding (IC₅₀ 6 µM). researchgate.net This dramatic shift from agonism to inhibition with a relatively small change in ring size highlights the critical role of the macrocyclic conformation in determining the nature of RyR modulation. These findings suggest that the specific size and resulting conformational properties of the this compound macrocycle are finely tuned for its agonist activity at the RyR1/FKBP12 complex.

Identification of Key Pharmacophoric Elements for RyR Modulation

The essential pharmacophore for the RyR-modulating activity of bastadins is believed to reside within the non-coplanar bromocatechol ether moieties, which constitute the "eastern" and "western" hemispheres of the macrocycle. embopress.org This structural motif is present in this compound. Studies on acyclic analogs have shown that constraining the diarylether moiety within a macrocycle is not an absolute prerequisite for activity, as open-chain analogs that conserve the bromocatechol ether moiety can still release calcium via ryanodine receptors. aua.gr

A proposed structure-activity model for bastadins suggests that substitutions on the eastern and western hemispheres of the bastarane macrocycle can confer specificity for stabilizing either the closed or open conformation of the RyR1-FKBP12 complex. researchgate.netnih.gov For instance, Bastadin 10 is known to stabilize the open conformation of the channel. researchgate.net this compound, with its isobastarane skeleton, acts as an agonist, suggesting its pharmacophoric elements are presented in a manner that promotes channel opening. ucdavis.edu

Rational Design and Synthesis of SAR Probes Based on this compound Scaffold

The development of SAR probes based on the this compound scaffold is a logical step toward elucidating its precise binding site and mechanism of action on the RyR complex. Such probes would typically incorporate photoreactive groups for covalent labeling of the target protein and/or reporter tags (e.g., fluorescent dyes, biotin) for detection and isolation of the receptor-ligand complex.

While specific examples of SAR probes derived directly from the this compound structure are not yet reported in the literature, the principles for their design are well-established. acs.org A rational approach would involve identifying positions on the this compound macrocycle that are tolerant to modification without significant loss of activity. Based on the SAR of related bastadins, the bromine atoms and the core macrocyclic structure are likely critical for activity and may not be suitable points for modification. However, less sensitive positions on the scaffold could potentially be used for the attachment of linker arms connected to the desired probe functionalities. The synthesis of such probes would be a challenging but valuable endeavor for advancing our understanding of how this compound and other bastadins modulate the function of the ryanodine receptor.

Preclinical Biological Activities of Bastadin 20

Activity Against Protozoan Parasites (e.g., Trypanosoma brucei)

Extensive literature searches did not yield specific research findings or data tables detailing the direct in vitro activity of Bastadin 20 against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.

While the broader class of bastadin compounds, which are brominated tyrosine derivatives isolated from marine sponges of the genus Ianthella, has been a subject of interest in the search for new antiparasitic agents, specific data for this compound remains elusive in the reviewed scientific literature. Marine sponges are known to produce a wide array of bioactive compounds, and numerous studies have investigated these natural products for their potential therapeutic applications, including activity against various protozoan parasites. mdpi.comnih.govd-nb.info

Research into other natural products from marine sources has identified compounds with significant activity against Trypanosoma brucei. For instance, various alkaloids, terpenes, and other metabolites isolated from marine organisms have demonstrated potent in vitro inhibition of the parasite. mdpi.comrsc.org Specifically, bromotyrosine derivatives from sponges other than those that produce this compound have been screened for their antiprotozoal effects, with some showing activity against parasites like Leishmania panamensis and Plasmodium falciparum. nih.gov

Furthermore, reviews of marine pharmacology and the search for antiprotozoal compounds frequently highlight the potential of marine invertebrates as a source of novel drug leads. mdpi.comnih.gov These reviews often tabulate compounds with demonstrated activity against Trypanosoma brucei, but this compound has not been featured in the available compilations.

Although this compound has been successfully isolated from the marine sponge Ianthella basta, and its chemical structure has been characterized, its biological activity profile, particularly concerning its effects on Trypanosoma brucei, does not appear to have been published in the accessible scientific domain. Therefore, no data table on its specific research findings can be provided at this time.

Advanced Analytical Methodologies for Bastadin 20 Research

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of Bastadin 20. ucdavis.educore.ac.uk Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers can piece together the intricate framework of the molecule.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. core.ac.uk The structure of this compound, a macrocyclic compound composed of two "hemibastadin" units, was determined through extensive analysis of its ¹H and ¹³C NMR spectra. ucdavis.edu

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different parts of the molecule. core.ac.uk These experiments allow for the correlation of proton and carbon signals, providing definitive evidence for the bonding framework. core.ac.ukcsic.es For instance, HMBC is particularly powerful for identifying long-range correlations (over two or three bonds), which is essential for assembling larger molecular fragments. core.ac.uk The complete assignment of the ¹H and ¹³C NMR data for this compound was achieved through such comprehensive 2D-NMR analysis. ucdavis.edu

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in [D₆]DMSO aua.gr

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 118.0 | |

| 2 | 134.4 | 7.42, s |

| 3 | 115.8 | |

| 4 | 151.7 | |

| 5 | 116.5 | |

| 6 | 130.3 | 6.94, s |

| 7 | 164.2 | |

| 8 | 34.0 | 3.48, t, 6.8 |

| 9 | 40.5 | 2.70, t, 6.8 |

| 10 | 154.5 | |

| 11 | 118.0 | |

| 12 | 134.4 | 7.42, s |

| 13 | 115.8 | |

| 14 | 151.7 | |

| 15 | 116.5 | |

| 16 | 130.3 | 6.94, s |

| 17 | 164.2 | |

| 18 | 34.0 | 3.48, t, 6.8 |

| 19 | 40.5 | 2.70, t, 6.8 |

| 20 | 154.5 | |

| 21 | 118.0 | |

| 22 | 134.4 | 7.42, s |

| 23 | 115.8 | |

| 24 | 151.7 | |

| 25 | 116.5 | |

| 26 | 130.3 | 6.94, s |

| 27 | 164.2 | |

| 28 | 34.0 | 3.48, t, 6.8 |

| 29 | 40.5 | 2.70, t, 6.8 |

| 30 | 154.5 | |

| 31 | 118.0 | |

| 32 | 134.4 | 7.42, s |

| 33 | 115.8 | |

| 34 | 151.7 | |

| 35 | 116.5 | |

| 36 | 130.3 | 6.94, s |

| NH | 8.82, t, 5.5 | |

| NH | 8.82, t, 5.5 |

Mass Spectrometry (MALDI FTMS, HRFABMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. ucdavis.eduacdlabs.com

High-resolution mass spectrometry techniques such as Fast Atom Bombardment Mass Spectrometry (HRFABMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been employed in the study of bastadins. ucdavis.edu However, for a molecule like this compound, which contains four bromine atoms, the resulting multiple isotope peaks can complicate accurate mass measurement. ucdavis.edu Furthermore, techniques like FABMS can cause extensive fragmentation, leading to low-intensity parent ion peaks. ucdavis.edu

To overcome these challenges, Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry (MALDI-FTMS) has proven to be a particularly effective technique. ucdavis.eduresearchgate.net MALDI-FTMS provides parent ion mass spectra with minimal fragmentation and high signal-to-noise ratios, allowing for reliable and accurate mass determination of the lowest mass parent isotopomer peak. ucdavis.edu This was crucial in confirming the molecular formula of this compound. ucdavis.edu Tandem mass spectrometry (MS/MS) experiments, often coupled with soft ionization techniques like ESI or MALDI, can provide valuable structural information by analyzing the fragmentation patterns of the molecule. mdpi.com

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic methods are essential for the isolation of this compound from its natural source, the marine sponge Ianthella basta, and for its subsequent purification and analysis. ucdavis.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.com It is a cornerstone for the purification of natural products like this compound. ucdavis.edu The combination of HPLC with a mass spectrometer (HPLC-MS) provides both separation and mass analysis, offering precise data on the composition of a sample. measurlabs.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes and operates at higher pressures than conventional HPLC, offers enhanced resolution and faster analysis times. openaccessjournals.comresearchgate.net Coupling UHPLC with mass spectrometry (UHPLC-MS) provides a highly sensitive and efficient platform for the analysis of complex samples. researchgate.netlcms.cz This technique is invaluable for the rapid analysis and quantification of this compound in crude extracts or during purification processes.

Specialized Dereplication Strategies (e.g., ¹H-NMR Fingerprinting of Methoxyl Signals)

Dereplication is a critical process in natural products research that aims to quickly identify known compounds in a crude extract, thereby allowing researchers to focus their efforts on novel substances. researchgate.net

A specialized dereplication strategy has been developed for the bastadin family of compounds. ucdavis.edu This method involves the permethylation of the bastadin mixture, followed by ¹H-NMR "fingerprinting" of the methoxyl (MeO) signals. ucdavis.edu The distinct chemical shifts of the resulting methoxyl groups in the ¹H-NMR spectrum provide a unique fingerprint for each bastadin analogue, facilitating their rapid identification in a complex mixture. ucdavis.edu This approach addresses the challenge of dereplicating closely related bastadin structures. ucdavis.edu

Research Applications and Future Directions

Bastadin 20 as a Pharmacological Tool for Investigating RyR/FKBP12 Complex Biology

This compound serves as a significant pharmacological tool for probing the intricate biology of the ryanodine (B192298) receptor (RyR)/FK506-binding protein (FKBP12) complex. This complex is crucial for regulating calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR) in muscle cells. This compound, isolated from the marine sponge Ianthella basta, has been identified as a novel modulator of the skeletal muscle ryanodine receptor (RyR1) complexed with FKBP12. unige.itresearchgate.netmdpi.com

It functions as an agonist of the SR Ca²⁺ channel, inducing the release of calcium ions. unige.it Research has shown that bastadins can interact with what is believed to be a unique modulatory domain on the FKBP12 protein. mdpi.com This interaction doesn't cause FKBP12 to dissociate from the RyR1 channel on its own, but it does appear to alter the channel's conformation. mdpi.com Specifically, bastadins are thought to convert ryanodine-insensitive "leak states" of the channel into a ryanodine-sensitive conformation that has a high affinity for ryanodine binding. mdpi.com

The potency of this compound as a Ca²⁺ channel agonist has been quantified with an EC₅₀ value of 20.6 µM. unige.itresearchgate.netmdpi.com This specific activity allows researchers to use this compound to selectively activate the RyR1/FKBP12 channel, facilitating detailed studies of its gating mechanisms, its relationship with FKBP12, and its role in calcium homeostasis within the cell.

Exploration of Novel Analogues for Enhanced Specificity and Potency

The discovery of this compound and its activity has spurred the exploration of novel analogues to achieve greater potency and specificity for the RyR/FKBP12 complex. By comparing the activity of this compound with other naturally occurring and synthetic analogues, researchers can delineate important structure-activity relationships.

For instance, other bastadins isolated alongside this compound, such as 15,34-O-disulfatobastadin 7 and 10-O-sulfatobastadin 3, show varied activity. 15,34-O-disulfatobastadin 7 is a more potent agonist with an EC₅₀ of 13.6 µM, while 10-O-sulfatobastadin 3 is significantly less potent (EC₅₀ 100 µM). unige.itresearchgate.netmdpi.com This comparison highlights that modifications, such as sulfation at different positions on the bastadin scaffold, can dramatically influence biological activity.

Furthermore, studies on synthetic analogues have provided insights into the activity of bastadins on different RyR isoforms, such as RyR2, which is predominantly found in cardiac muscle and brain neurons. pageplace.de The development of general synthetic methods for bastaranes and isobastaranes, which led to the first total synthesis of this compound, provides a crucial platform for creating a wide array of new analogues. researchgate.net This strategy involves dissecting the macrocycle into key "western" and "eastern" diaryl ether fragments, which can be modified and recombined to produce novel structures. researchgate.net This synthetic flexibility is essential for systematically altering the molecule's structure to optimize its interaction with the target receptor complex, potentially leading to analogues with enhanced therapeutic or research potential.

| Compound | EC₅₀ (µM) | Target |

| This compound | 20.6 | RyR1/FKBP12 Complex |

| 15,34-O-disulfatobastadin 7 | 13.6 | RyR1/FKBP12 Complex |

| 10-O-sulfatobastadin 3 | 100 | RyR1/FKBP12 Complex |

| Bastadin 5 | 2 | RyR1/FKBP12 Complex |

This table presents the half-maximal effective concentration (EC₅₀) values for this compound and related analogues, indicating their potency as agonists of the sarcoplasmic reticulum Ca²⁺ channel. Data sourced from references unige.itresearchgate.netmdpi.com.

Further Elucidation of Biosynthesis Pathways for Chemoenzymatic Synthesis

The complex macrocyclic structure of this compound presents a significant challenge for traditional chemical synthesis. Understanding its natural biosynthetic pathway is therefore crucial for developing more efficient chemoenzymatic synthesis strategies. Bastadins are classified as bromotyrosine derivatives, originating from the marine sponge Ianthella basta. unige.itresearchgate.net

The proposed biosynthetic pathway begins with the amino acid L-tyrosine. mdpi.commdpi.comresearchgate.net It is hypothesized that a series of enzymatic reactions, including bromination by flavin-dependent halogenases, converts tyrosine into modified "hemibastadin" units. mdpi.comresearchgate.netresearchgate.net These units are essentially brominated tyramine (B21549) linked to a brominated dehydrotyrosine via an amide bond. unige.it Two of these hemibastadin units then undergo oxidative coupling to form the final macrocyclic structure. publish.csiro.au Research suggests that the genes responsible for this biosynthesis, particularly the halogenases, may originate from symbiotic bacteria living within the sponge. researchgate.net

While the total chemical synthesis of this compound has been achieved, a full chemoenzymatic synthesis has not yet been reported. researchgate.net However, the elucidation of the biosynthetic pathway opens the door to such approaches. By identifying and isolating the specific enzymes involved—such as the halogenases, oxidases, and the enzymes responsible for the final macrocyclization—it may be possible to use them as biocatalysts. mdpi.combeilstein-journals.orgmonash.edu A chemoenzymatic strategy would combine efficient chemical synthesis of precursor molecules with highly selective enzymatic transformations for the most challenging steps, like specific bromination patterns and macrocycle formation, potentially leading to a more scalable and environmentally friendly production method. monash.edunih.gov

Potential in Advanced Material Science (e.g., Incorporation into Nanopolymeric Matrices for Research Tools)

Beyond pharmacology, the unique properties of bastadins, including this compound, suggest potential applications in advanced material science. One promising area is their incorporation into nanopolymeric matrices to create novel research tools and functional materials. mdpi.com

Researchers have proposed the incorporation of bastadins and their derivatives, known as bastaranes, into a Nano Polymeric Matrix (NPM) by immersing a Nano Polymeric Modified Electrode (NPME) in a solution containing the compounds. mdpi.com This process essentially traps the bastadin molecules within the polymer structure on the electrode's surface. The resulting material could function as a biosensor or a specialized research tool. For example, such a modified electrode could be used to study interactions with target proteins or to act as a platform for investigating molecular enzymes. mdpi.com

The rationale is to combine the advantages of electrochemical platforms, such as reproducible deposition and high sensitivity due to a large number of active sites in the nanofilm, with the specific biological activity of the bastadin molecule. mdpi.com This approach could lead to the development of highly specific analytical tools for detecting or studying biological processes related to the RyR/FKBP12 complex or other potential cellular targets of bastadins.

Q & A

Q. How is Bastadin 20 structurally characterized, and what analytical techniques are essential for its identification?

this compound is identified using nuclear magnetic resonance (NMR) spectroscopy, supported by a curated database of bastadin NMR chemical shifts for aromatic and hydrogen substructures . Key steps include:

- NMR Analysis : Assigning chemical shifts for oxime configurations (E/Z) and bromophenol rings. For example, the (E,Z)-bastadin 19 isomer requires distinguishing oxime geometry via coupling constants and NOE correlations .

- Comparative Database Use : Cross-referencing with known bastadin spectra to resolve ambiguities in hydrogen-deficient cores (H/C < 1) .

- High-Resolution Mass Spectrometry (HRMS) : Validating molecular formulas and isotopic patterns.

Q. What experimental methods are used to assess this compound’s bioactivity in preliminary studies?

Initial bioactivity screening involves:

- In Vitro Assays : Testing against cell lines (e.g., HCT-116 colon cancer) or pathogens (e.g., Trypanosoma brucei), with IC₅₀ values reported for dose-response curves .

- Control Experiments : Including known cytotoxic agents (e.g., bastadin 4) for comparative analysis .

- Purity Validation : Ensuring >95% purity via HPLC-UV/ELSD and confirming structural integrity post-assay to rule out degradation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from:

- Oxime Isomerization : (E,Z)- or (Z,E)-isomers may convert to thermodynamically stable (E,E)-forms during extraction or storage, altering bioactivity. Mitigation includes:

Q. What methodological challenges arise in NMR analysis of this compound derivatives, and how are they addressed?

Challenges include:

- Low H/C Ratios : Common in bastadin cores, leading to sparse NMR signals. Solutions:

Q. What experimental designs are recommended to study this compound’s isomerization mechanisms?

A systematic approach includes:

- Photochemical Studies : Exposing purified (Z)-isomers to UV light to monitor E/Z conversion rates .

- Thermal Stability Tests : Incubating isomers at 25–40°C and quantifying ratios via LC-MS over time .

- Biosynthetic Probes : Using stable isotope-labeled precursors in sponge cell cultures to track oxime formation pathways .

Q. How should researchers address structural instability in this compound during extraction and purification?

Key strategies:

- Mild Extraction Solvents : Avoid acidic/basic conditions that promote oxime isomerization; use methanol or dichloromethane at controlled pH .

- Rapid Processing : Minimize exposure to ambient light and heat during chromatography .

- Real-Time Monitoring : In-line LC-UV during purification to detect isomerization and adjust conditions promptly .

Methodological Best Practices

- Reproducibility : Document experimental details rigorously, including solvent grades, instrument parameters, and storage conditions, as per Beilstein Journal guidelines .

- Data Reporting : Use tables to compare NMR shifts of new analogs with database entries (e.g., δH 7.25 ppm for bastadin 19’s aromatic protons) .

- Contradiction Analysis : Apply triangulation—validate bioactivity results with orthogonal assays (e.g., fluorescence-based viability tests vs. ATP quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.